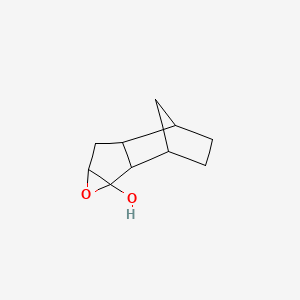
5-(Oxetan-3-yl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Oxetan-3-yl)thiophene-2-carbaldehyde: is an organic compound that features a unique combination of an oxetane ring and a thiophene ring The oxetane ring is a four-membered cyclic ether, while the thiophene ring is a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxetan-3-yl)thiophene-2-carbaldehyde typically involves the formation of the oxetane ring followed by the introduction of the thiophene ring. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound to form the oxetane ring. The thiophene ring can be introduced through various cross-coupling reactions, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group in 5-(Oxetan-3-yl)thiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(Oxetan-3-yl)thiophene-2-carboxylic acid.
Reduction: 5-(Oxetan-3-yl)thiophene-2-methanol.
Substitution: Various halogenated or nitrated derivatives of the thiophene ring.
Aplicaciones Científicas De Investigación
5-(Oxetan-3-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(Oxetan-3-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-(Oxetan-3-yl)furan-2-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
5-(Oxetan-3-yl)pyrrole-2-carbaldehyde: Similar structure but with a pyrrole ring instead of a thiophene ring.
5-(Oxetan-3-yl)benzaldehyde: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
5-(Oxetan-3-yl)thiophene-2-carbaldehyde is unique due to the presence of both an oxetane ring and a thiophene ring. The combination of these two rings imparts distinct physicochemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C8H8O2S |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
5-(oxetan-3-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H8O2S/c9-3-7-1-2-8(11-7)6-4-10-5-6/h1-3,6H,4-5H2 |
Clave InChI |
ICFVFQKGEYBUPY-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)C2=CC=C(S2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


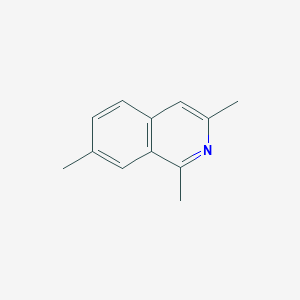
![2-Chloro-8-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913668.png)
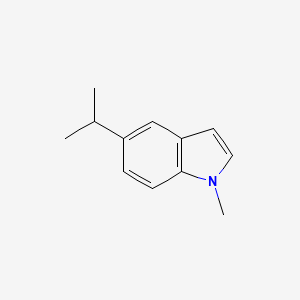
![2H-Imidazo[4,5-G]quinoline](/img/structure/B11913673.png)

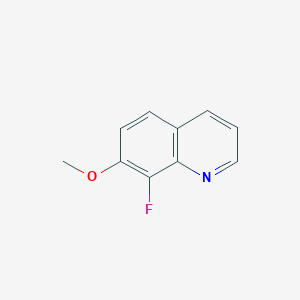

![Furo[3,4-b]quinoxaline](/img/structure/B11913692.png)

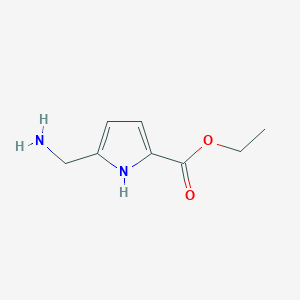
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11913706.png)
![1-Azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11913713.png)
